Home > Products > Screening Compounds P83771 > Adenosine cyclic phosphate
Adenosine cyclic phosphate - 51867-88-0

Adenosine cyclic phosphate

Catalog Number: EVT-10886715
CAS Number: 51867-88-0
Molecular Formula: C10H12N5O6P
Molecular Weight: 329.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3',5'-cyclic AMP is a 3',5'-cyclic purine nucleotide having having adenine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an adenyl ribonucleotide and a 3',5'-cyclic purine nucleotide. It is a conjugate acid of a 3',5'-cyclic AMP(1-).
Cyclic adenosine monophosphate (cAMP, cyclic AMP or 3'-5'-cyclic adenosine monophosphate) is a molecule that is important in many biological processes; it is derived from adenosine triphosphate (ATP).
Cyclic AMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cyclic AMP is a natural product found in Ziziphus jujuba, Secale cereale, and other organisms with data available.
Cyclic AMP is a second messenger molecule comprised of an adenine ribonucleotide bearing a phosphate group bound to the oxygen molecules at the 3' and 5' positions of the sugar moiety. Cyclic AMP, which is synthesized from ATP by the intracellular enzyme adenylate cyclase, modulates the activity of several hormone-dependent signal transduction pathways.
3',5'-cyclic AMP is a metabolite found in or produced by Saccharomyces cerevisiae.
An adenine nucleotide containing one phosphate group which is esterified to both the 3'- and 5'-positions of the sugar moiety. It is a second messenger and a key intracellular regulator, functioning as a mediator of activity for a number of hormones, including epinephrine, glucagon, and ACTH.
See also: Jujube fruit (part of).
Overview

Adenosine cyclic phosphate, specifically known as adenosine 3',5'-cyclic phosphate, is a crucial second messenger in cellular signaling pathways. It plays a significant role in various biological processes, including metabolism, gene expression, and cell proliferation. This cyclic nucleotide is derived from adenosine triphosphate and is primarily synthesized by the enzyme adenylate cyclase, which converts adenosine triphosphate into adenosine cyclic phosphate in response to various extracellular signals.

Source and Classification

Adenosine cyclic phosphate is classified as a cyclic nucleotide, which includes other members like guanosine cyclic phosphate. It is predominantly found in eukaryotic cells and serves as a key signaling molecule. The synthesis of adenosine cyclic phosphate occurs in response to hormones such as glucagon and adrenaline, which activate adenylate cyclase through G-protein-coupled receptors. This compound is essential for mediating the effects of these hormones on target cells .

Synthesis Analysis

Methods

The synthesis of adenosine cyclic phosphate can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves the enzymatic conversion of adenosine triphosphate to adenosine cyclic phosphate by adenylate cyclase. This reaction is stimulated by G-proteins and occurs at the inner side of the plasma membrane .
  2. Chemical Synthesis: Chemical synthesis routes have also been developed. For instance, one method involves treating 2-aza-1,N6-etheno-adenosine 3',5'-cyclic phosphate with N-bromosuccinimide or bromine under mild conditions to yield derivatives of adenosine cyclic phosphate .
  3. Synthesis of Derivatives: Various derivatives have been synthesized for research purposes, such as triesters of adenosine cyclic phosphate, which are created by reacting the free acid with diazoalkanes .

Technical Details

The enzymatic synthesis requires specific conditions such as the presence of magnesium ions and optimal pH levels for adenylate cyclase activity. The chemical synthesis methods often involve protecting groups to stabilize reactive intermediates during the synthesis process.

Molecular Structure Analysis

Structure

Adenosine cyclic phosphate has a unique ring structure formed by the phosphodiester bond between the 3' and 5' hydroxyl groups of the ribose sugar moiety. The molecular formula is C10H12N5O6P, and its structure can be represented as follows:

Structure Cyclic structure with a ribose sugar and phosphate group\text{Structure }\quad \text{Cyclic structure with a ribose sugar and phosphate group}

Data

  • Molecular Weight: Approximately 329.2 g/mol
  • Melting Point: Decomposes before melting
  • Solubility: Soluble in water and polar solvents
Chemical Reactions Analysis

Reactions

Adenosine cyclic phosphate participates in various biochemical reactions:

  1. Phosphorylation Reactions: It activates protein kinase A by binding to its regulatory subunits, leading to the phosphorylation of serine and threonine residues on target proteins .
  2. Degradation: The compound is hydrolyzed by phosphodiesterases to produce adenosine monophosphate, terminating its signaling effects.

Technical Details

The activation of protein kinase A involves conformational changes in the enzyme structure upon binding of adenosine cyclic phosphate, enabling substrate phosphorylation.

Mechanism of Action

Process

The mechanism of action for adenosine cyclic phosphate primarily involves its role as a second messenger:

  1. Activation of Protein Kinase A: Upon binding to protein kinase A, adenosine cyclic phosphate induces dissociation of its regulatory subunits from catalytic subunits.
  2. Phosphorylation Cascade: The active catalytic subunits phosphorylate various target proteins involved in metabolic pathways, gene expression, and cellular responses.

Data

This signaling pathway allows cells to respond dynamically to hormonal signals, influencing processes such as glycogenolysis and lipolysis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Stability: Sensitive to heat and light; should be stored at low temperatures.

Chemical Properties

  • pH Range: Usually neutral to slightly acidic in solution.
  • Reactivity: Reacts with nucleophiles due to the presence of the phosphodiester bond.
Applications

Adenosine cyclic phosphate has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies involving signal transduction pathways.
  2. Pharmacology: Investigated for potential therapeutic roles in diseases linked to dysregulated signaling pathways.
  3. Diagnostic Tools: Employed in radioimmunoassays for measuring levels in biological samples .
Molecular Mechanisms of Adenosine Cyclic Phosphate Signaling

Biosynthesis and Degradation Enzymatic Pathways

The cellular concentration of cyclic adenosine monophosphate reflects a dynamic equilibrium between its synthesis by adenylate cyclases and hydrolysis by phosphodiesterases.

Adenylate Cyclase Isoforms and Activation Mechanisms

Adenylate cyclase (AC), the enzyme responsible for cyclic adenosine monophosphate synthesis, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate and pyrophosphate. Mammals express ten distinct isoforms of transmembrane adenylate cyclase (AC1-AC10), categorized based on their regulatory mechanisms. These isoforms share a common core structure but possess unique N-terminal domains and display differential tissue distribution and activation profiles.

Table 1: Major Mammalian Transmembrane Adenylate Cyclase Isoforms and Key Regulators

IsoformPrimary Tissue ExpressionKey Activation MechanismsKey Inhibition Mechanisms
AC1Brain, NeuronsCa²⁺/Calmodulin, GαsGαi/o, Gβγ
AC2WidespreadGβγ, Forskolin-
AC3Olfactory epithelium, BrainGαs, ForskolinCa²⁺, Gαi/o
AC5Heart, Brain, LungGαs, ForskolinGαi/o, Ca²⁺, PKA
AC6Heart, Kidney, LiverGαs, ForskolinGαi/o, Ca²⁺, PKA
AC8Brain, AdrenalCa²⁺/Calmodulin, GαsGαi/o
AC9WidespreadGαs, ForskolinCa²⁺, Gαi/o

The canonical activator of adenylate cyclase is the stimulatory alpha subunit of heterotrimeric G proteins (Gαs), released upon agonist binding to Gαs-coupled G protein-coupled receptors. Activated Gαs directly interacts with and stimulates most adenylate cyclase isoforms [1] [9]. Certain isoforms, notably AC1 and AC8, are uniquely activated by calcium/calmodulin complexes, linking cyclic adenosine monophosphate signaling to intracellular calcium transients. AC2 is distinguished by its synergistic activation by Gβγ subunits in conjunction with Gαs. Furthermore, soluble adenylate cyclase (sAC), localized within intracellular compartments like mitochondria and nuclei, is activated by bicarbonate and calcium ions, representing a distinct subfamily [1] [9]. The diterpene forskolin potently activates most transmembrane adenylate cyclase isoforms (excluding AC9) and is widely used experimentally [1].

Phosphodiesterase Families and Substrate Specificity

Cyclic adenosine monophosphate degradation is catalyzed by phosphodiesterases (PDEs), which hydrolyze the 3'-ribose phosphate bond to yield 5'-adenosine monophosphate. The PDE superfamily comprises 11 gene families (PDE1-PDE11) with over 100 distinct isoforms generated by alternative splicing and multiple promoters. These families exhibit distinct substrate preferences, kinetic properties, regulatory mechanisms, and subcellular localizations [3] [6].

Cyclic adenosine monophosphate-specific PDE families include:

  • PDE4: Four subfamilies (A-D), widely expressed (immune cells, brain, lung). High affinity for cyclic adenosine monophosphate. Critically regulated by PKA phosphorylation and anchoring proteins.
  • PDE7: Two subfamilies (A/B), expressed in immune cells, muscle, brain. Insensitive to classic PDE inhibitors like rolipram.
  • PDE8: Two subfamilies (A/B), expressed in testis, thyroid, liver, brain. Insensitive to standard PDE inhibitors.

The mechanism underlying substrate specificity between cyclic adenosine monophosphate and cyclic guanosine monophosphate involves interactions within the catalytic pocket. A key invariant glutamine residue (Gln369 in PDE4D2) was historically proposed to form two hydrogen bonds with the purine ring, acting as a "glutamine switch" determining preference [6]. However, recent structural evidence challenges this model. Crystal structures of PDE4D2 bound to cyclic adenosine monophosphate show the invariant glutamine forms only one hydrogen bond (with N1 of adenine), with N6 positioned too far (3.78 Å) for a strong hydrogen bond with the glutamine's carbonyl oxygen [3]. Furthermore, PDE10A2 binds both cyclic adenosine monophosphate and cyclic guanosine monophosphate in the syn conformation, while PDE4D2 binds cyclic adenosine monophosphate in the anti conformation, suggesting distinct contact patterns and recognition mechanisms across PDE families [3].

Table 2: Key Cyclic Adenosine Monophosphate-Hydrolyzing Phosphodiesterase Families

PDE FamilySubstrate SpecificityKey Regulatory FeaturesMajor Tissue/Cellular Expression
PDE4cAMPPKA phosphorylation, ERK phosphorylation, interaction with β-arrestins, scaffolding by AKAPsImmune cells, brain, lung, cardiovascular
PDE7cAMPUnknownImmune cells, skeletal muscle, brain
PDE8cAMPUnknownTestis, thyroid, liver, brain, T cells
PDE1cAMP/cGMPCa²⁺/CalmodulinBrain, smooth muscle, heart
PDE2cAMP/cGMPcGMP binding (GAF domains)Adrenal, brain, heart, endothelium
PDE3cAMP/cGMPcGMP inhibitionCardiovascular, platelets, adipocytes, liver
PDE10cAMP/cGMPcGMP binding (GAF domains)Brain (striatum), testis
PDE11cAMP/cGMPcGMP binding (GAF domains)Skeletal muscle, prostate, testis, liver

PDE activity is tightly regulated by second messengers (e.g., calcium/calmodulin for PDE1, cyclic guanosine monophosphate binding to GAF domains in PDE2, 5, 10, 11), phosphorylation (e.g., PKA phosphorylation activates PDE4D3), and protein-protein interactions (e.g., anchoring to AKAPs, β-arrestins) [3] [6]. Their catalytic capacity often exceeds adenylate cyclase synthesis rates, making even modest PDE inhibition profoundly amplify cyclic adenosine monophosphate signals [6].

Receptor-Mediated Signal Transduction Cascades

Cyclic adenosine monophosphate acts as the primary intracellular effector for numerous extracellular signals received by surface receptors, predominantly G protein-coupled receptors.

G-Protein-Coupled Receptor (GPCR) Interactions

The classical pathway involves ligand binding to a Gαs-coupled G protein-coupled receptor (e.g., β-adrenergic receptors, glucagon receptor, prostaglandin E2 receptors). This promotes exchange of GDP for GTP on the Gαs subunit, causing dissociation of Gαs-GTP from the Gβγ dimer. Gαs-GTP directly binds to and activates transmembrane adenylate cyclase isoforms, elevating intracellular cyclic adenosine monophosphate [1] [9]. Conversely, activation of Gαi/o-coupled receptors (e.g., α2-adrenergic receptors, adenosine A1/A3 receptors, opioid receptors) leads to Gαi/o-GTP inhibition of most adenylate cyclase isoforms.

Increased cyclic adenosine monophosphate exerts its effects primarily through two classes of intracellular effector proteins:

  • Protein Kinase A (PKA): In its inactive state, PKA is a tetrameric holoenzyme (R2C2) comprising two regulatory (R) subunits and two catalytic (C) subunits. Cyclic adenosine monophosphate binding to the R subunits (two molecules per subunit) induces a conformational change, releasing the active C subunits. These free catalytic subunits phosphorylate serine and threonine residues on numerous target proteins, including metabolic enzymes (e.g., phosphorylase kinase, hormone-sensitive lipase), ion channels, transcription factors (e.g., cAMP Response Element-Binding protein (CREB)), and receptors, altering their function [1].
  • Exchange Proteins Activated by Cyclic AMP (Epac): Epac1 and Epac2 are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Cyclic adenosine monophosphate binding relieves autoinhibition, exposing the GEF domain. Activated Rap regulates processes like cell adhesion, integrin-mediated signaling, exocytosis, and calcium handling, often independently of PKA [1] [5].

A novel autocrine pathway involving cyclic adenosine monophosphate efflux has been identified. Activation of adenylate cyclase (via Gαs-GPCRs or cholera toxin) leads to efflux of cyclic adenosine monophosphate through transporters like Multidrug Resistance Protein 4 (MRP4). Extracellular cyclic adenosine monophosphate is hydrolyzed to adenosine monophosphate (AMP) by ectonucleotide pyrophosphatase/phosphodiesterase 2 (eNPP2), which is subsequently converted to adenosine by ecto-5'-nucleotidases (CD73). This extracellular adenosine then activates cell surface adenosine receptors (A2A or A2B subtypes, coupled to Gαs), further amplifying adenylate cyclase activity and cyclic adenosine monophosphate production in an autocrine loop [2].

Non-Canonical Signaling via Tyrosine Kinase Cross-Talk

While G protein-coupled receptors are the primary drivers of cyclic adenosine monophosphate production, cyclic adenosine monophosphate signaling pathways exhibit significant cross-communication with receptor tyrosine kinase (RTK) pathways. This cross-talk modulates cellular responses in complex ways:

  • Modulation of MAPK Pathways: Cyclic adenosine monophosphate can either stimulate or inhibit the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2, p38 MAPK), depending on cell type and context. PKA can phosphorylate and inhibit Raf-1 (upstream of ERK), leading to ERK suppression. Conversely, in other contexts, Epac-mediated Rap1 activation can stimulate B-Raf and promote ERK activation. PKA also phosphorylates and modulates components downstream of RTKs, such as the epidermal growth factor receptor itself [5].
  • Synergy and Antagonism with Growth Factors: In immune cells, cyclic adenosine monophosphate elevation often antagonizes RTK-mediated proliferative and inflammatory responses. For instance, cyclic adenosine monophosphate suppresses growth factor-induced macrophage inflammatory mediator generation (TNFα, IL-12) and neutrophil reactive oxygen intermediate production, partly via PKA-mediated inhibition of key signaling nodes like phospholipase C and NADPH oxidase assembly [5]. Conversely, cyclic adenosine monophosphate can synergize with growth factors in specific developmental or metabolic contexts.
  • Epac-Mediated Integrin and Adhesion Signaling: Epac activation by cyclic adenosine monophosphate influences integrin activation and cell adhesion through Rap1, modulating signals emanating from integrin engagement and growth factor receptors [1] [5].

Compartmentalization and Microdomain Dynamics

The spatial organization of cyclic adenosine monophosphate signaling components is fundamental to achieving signal specificity despite the diffusible nature of the second messenger.

Role of A-Kinase Anchoring Proteins (AKAPs)

A-Kinase Anchoring Proteins are scaffold proteins that tether PKA and other signaling enzymes (including specific PDE isoforms, phosphatases (e.g., PP2A), and substrates to specific subcellular locations via targeting domains. This creates localized cyclic adenosine monophosphate signaling microdomains where PKA activity is concentrated near its relevant effectors and regulators. Over 50 AKAPs exist, each with unique targeting sequences directing them to distinct sites such as the plasma membrane, Golgi apparatus, centrosomes, mitochondria, nucleus, and cytoskeletal elements [6].

A classic example involves the muscle-specific AKAP, muscle A-Kinase Anchoring Protein (mAKAP). mAKAP scaffolds PKA (RIIβ regulatory subunit), PDE4D3, and other proteins at the cardiac myocyte nuclear envelope. Under basal conditions, PDE4D3 activity maintains low local cyclic adenosine monophosphate, preventing PKA activation. Upon β-adrenergic stimulation, adenylate cyclase generates cyclic adenosine monophosphate. When local cyclic adenosine monophosphate levels rise sufficiently to activate the anchored PKA, the catalytic subunits phosphorylate nearby targets. Crucially, PKA also phosphorylates PDE4D3 within this complex, enhancing its catalytic activity. This creates a potent negative feedback loop: activated PKA boosts PDE4D3 activity, rapidly degrading cyclic adenosine monophosphate within the microdomain to terminate the signal locally and reset the system [6]. AKAPs also facilitate signal integration. For example, mAKAP additionally binds extracellular signal-regulated kinase 5 (ERK5) and Epac. ERK5 phosphorylation of PDE4D3 decreases its activity, favoring local cyclic adenosine monophosphate accumulation and Epac activation, demonstrating how AKAPs coordinate signaling between different pathways [6].

Spatial Regulation by Phosphodiesterase Subtypes

Beyond their role in global cyclic adenosine monophosphate degradation, specific PDE isoforms are targeted to discrete subcellular compartments, acting as local cyclic adenosine monophosphate sinks that shape the spatial and temporal dynamics of cyclic adenosine monophosphate gradients. Different PDE families and isoforms exhibit distinct localization patterns determined by unique N-terminal targeting domains, interaction with scaffolding proteins like AKAPs, and association with specific membranes or organelles [3] [6].

  • PDE4 Isoforms: PDE4 variants show differential localization. PDE4D3 is prominently anchored to mAKAP complexes. PDE4D5 interacts with β-arrestin. Upon GPCR activation and phosphorylation, β-arrestin binds the receptor and recruits PDE4D. This positions the PDE close to the site of cyclic adenosine monophosphate production at the activated receptor, rapidly hydrolyzing cyclic adenosine monophosphate and contributing to receptor desensitization by dampening local PKA activity, which facilitates receptor phosphorylation and internalization [6].
  • Compartmentalized Signaling Complexes: The recruitment of specific PDEs (like PDE4) to signaling complexes by β-arrestins or AKAPs ensures that cyclic adenosine monophosphate signals are terminated locally, preventing indiscriminate diffusion and activation of distant effectors. This compartmentalization allows a single second messenger to mediate diverse and often opposing functions within the same cell. For instance, cyclic adenosine monophosphate near the plasma membrane might regulate ion channels, while nuclear cyclic adenosine monophosphate pools control gene transcription via CREB phosphorylation. PDEs gate these discrete compartments [6].
  • Barrier Function: By creating boundaries of high degradation activity, PDEs restrict the diffusion of cyclic adenosine monophosphate between functional microdomains. Fluorescence Resonance Energy Transfer (FRET)-based cyclic adenosine monophosphate biosensors have visualized these steep cyclic adenosine monophosphate gradients within cells, demonstrating how PDE localization is crucial for confining signals [6].

Properties

CAS Number

51867-88-0

Product Name

Adenosine cyclic phosphate

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

IVOMOUWHDPKRLL-KQYNXXCUSA-N

Solubility

4 mg/mL

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.